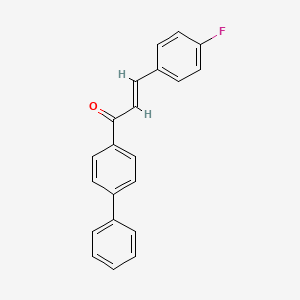

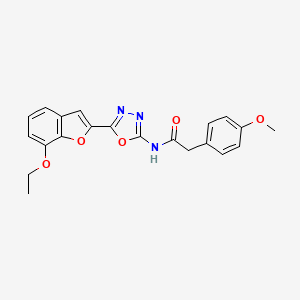

![molecular formula C21H26N4O2 B2955665 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide CAS No. 953243-22-6](/img/structure/B2955665.png)

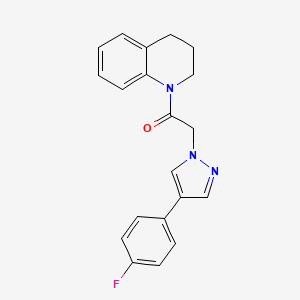

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide” is a chemical compound that has drawn attention as a potential therapeutic agent. It is related to the class of imidazo[1,2-b]pyridazines .

Molecular Structure Analysis

The molecular structure of this compound involves an imidazo[1,2-b]pyridazine core, which is a bicyclic structure consisting of a pyridazine ring fused with an imidazole ring . This core is substituted at the 6-position with a methoxy group and at the 2-position with a phenyl-2-propylpentanamide group.Scientific Research Applications

Drug Discovery and Development

The core structure of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide, which includes the pyridazine ring, is known for its diverse pharmacological activities. This compound serves as a building block in many chemical constituents of natural compounds and phytopharmaceuticals. Its unique physicochemical properties, such as weak basicity and high dipole moment, make it an attractive candidate for drug-target interactions . The pyridazine ring’s inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel add value in drug discovery .

Molecular Recognition

The pyridazine heterocycle is significant in molecular recognition due to its dual hydrogen-bonding capacity and π-π stacking interactions. These features are essential for the design of new molecules that can selectively bind to biological targets, which is a critical step in the development of therapeutic agents .

Anticancer Research

Compounds with the pyridazine moiety have shown anti-tumor activities. The ability to bear substitution and functionalization easily allows for the synthesis of derivatives that could play a vital role in anticancer drug discovery .

Antibacterial and Antiviral Applications

The pyridazine derivatives have reported antibacterial and antiviral activities. This makes them valuable for the synthesis of new agents that could potentially treat bacterial infections and viral diseases .

Analgesic and Anti-inflammatory Properties

This compound has been associated with analgesic and anti-inflammatory properties, which could be beneficial in the treatment of pain and inflammatory conditions .

Neuropharmacology

Given its structural similarity to compounds that affect the central nervous system, there is potential for N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide to act as a modulator of neurotransmitter systems, which could lead to new treatments for neurological disorders .

Chemical Synthesis and Ligand Design

The pyridazine ring can serve as a ligand in chemical reactions and as a scaffold for drug discovery and development. Its versatility in synthesis makes it a valuable component for creating a variety of chemical entities .

Pharmacokinetics Optimization

Due to its physicochemical properties, this compound could be used to optimize the pharmacokinetic profiles of new drugs, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties .

properties

IUPAC Name |

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-4-6-16(7-5-2)21(26)22-17-10-8-15(9-11-17)18-14-25-19(23-18)12-13-20(24-25)27-3/h8-14,16H,4-7H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWVHAKRDTWSJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

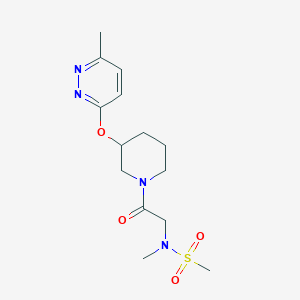

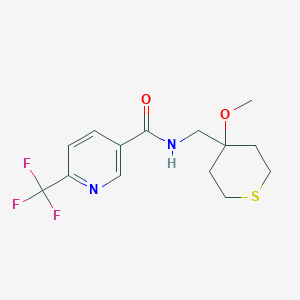

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2955587.png)

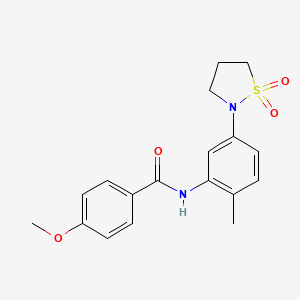

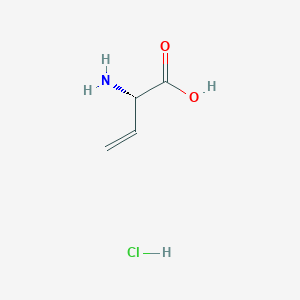

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2955589.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide](/img/structure/B2955595.png)

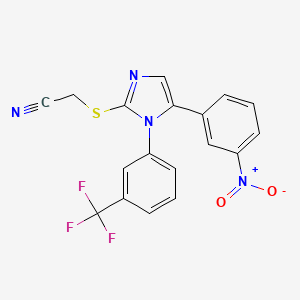

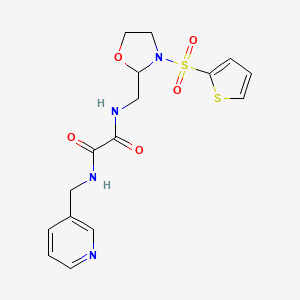

![Methyl 2-[({[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}acetyl)amino]-4-chlorobenzoate](/img/structure/B2955602.png)